Cas no 2171573-95-6 (2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenyl-N-methylformamido}butanoic acid)

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenyl-N-methylformamido}butanoic acid 化学的及び物理的性質
名前と識別子
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- 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenyl-N-methylformamido}butanoic acid
- EN300-1573333
- 2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]-N-methylformamido}butanoic acid
- 2171573-95-6
-
- インチ: 1S/C27H25FN2O5/c1-3-24(26(32)33)30(2)25(31)16-12-17(28)14-18(13-16)29-27(34)35-15-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-14,23-24H,3,15H2,1-2H3,(H,29,34)(H,32,33)
- InChIKey: MFBYKDPXRATGIM-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1)C(N(C)C(C(=O)O)CC)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 476.17475006g/mol
- 同位素质量: 476.17475006g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 35
- 回転可能化学結合数: 8
- 複雑さ: 757
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.7
- トポロジー分子極性表面積: 95.9Ų
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenyl-N-methylformamido}butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1573333-1.0g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]-N-methylformamido}butanoic acid |
2171573-95-6 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1573333-50mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]-N-methylformamido}butanoic acid |
2171573-95-6 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1573333-500mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]-N-methylformamido}butanoic acid |
2171573-95-6 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1573333-1000mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]-N-methylformamido}butanoic acid |
2171573-95-6 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1573333-0.1g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]-N-methylformamido}butanoic acid |
2171573-95-6 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1573333-0.25g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]-N-methylformamido}butanoic acid |
2171573-95-6 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1573333-2.5g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]-N-methylformamido}butanoic acid |
2171573-95-6 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1573333-5.0g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]-N-methylformamido}butanoic acid |
2171573-95-6 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1573333-0.05g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]-N-methylformamido}butanoic acid |
2171573-95-6 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1573333-0.5g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]-N-methylformamido}butanoic acid |
2171573-95-6 | 0.5g |
$3233.0 | 2023-06-04 |
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenyl-N-methylformamido}butanoic acid 関連文献
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2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenyl-N-methylformamido}butanoic acidに関する追加情報
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenyl-N-methylformamido}butanoic acid: A Comprehensive Overview
The compound 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenyl-N-methylformamido}butanoic acid, identified by the CAS number 2171573-95-6, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a fluorophenyl moiety, and a butanoic acid backbone. These structural features contribute to its unique chemical properties and reactivity.
The Fmoc group, a well-known protecting group in peptide synthesis, plays a pivotal role in stabilizing the molecule during various chemical reactions. The presence of the fluorophenyl group introduces electronic effects that can influence the molecule's reactivity and selectivity. Additionally, the butanoic acid moiety provides versatility in terms of functionalization and compatibility with different chemical environments. Recent studies have highlighted the importance of such multifunctional molecules in drug discovery and materials science.
Recent advancements in synthetic chemistry have enabled the precise construction of this compound through a combination of nucleophilic substitutions, coupling reactions, and protecting group strategies. The synthesis of 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenyl-N-methylformamido}butanoic acid involves several key steps, including the installation of the Fmoc group and the subsequent functionalization of the fluorophenyl ring. These steps are critical for ensuring the molecule's stability and functionality.
In terms of applications, this compound has shown promise in peptide synthesis as a versatile building block. Its ability to act as both a protecting group and a reactive site makes it an attractive candidate for constructing complex peptide sequences. Furthermore, its fluorinated phenyl group can serve as a handle for further functionalization or as a bioisostere in medicinal chemistry.
Recent research has also explored the use of this compound in materials science, particularly in the development of advanced polymers and coatings. The combination of its hydrophilic butanoic acid moiety and hydrophobic Fmoc group creates a unique surface chemistry that can be tailored for specific applications. For instance, it has been used to create self-assembling monolayers with tunable wettability properties.
The study of 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenyl-N-methylformamido}butanoic acid has also shed light on its potential in bioconjugation chemistry. Its ability to form stable amide bonds with other biomolecules makes it an ideal candidate for creating bioconjugates with enhanced stability and functionality. This property is particularly valuable in the development of targeted drug delivery systems.
In conclusion, 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenyl-N-methylformamido}butanoic acid represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent advances in synthetic and materials chemistry, positions it as a key player in future innovations. As research continues to uncover its full potential, this compound is poised to make significant contributions to both academic and industrial fields.
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